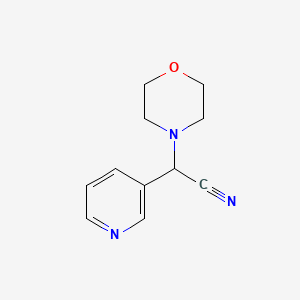
4-Methyl-1,3-thiazol-2(3H)-one
Overview
Description
4-Methyl-1,3-thiazol-2(3H)-one (MT) is a chemical compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. It is a heterocyclic compound that is composed of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. MT is a colorless, odorless, and water-soluble compound that has a wide range of potential applications in scientific research.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Methylthiazol-2(3H)-one serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are structurally diverse and have significant applications in medicinal chemistry due to their biological activities . For example, they can be used to create thiazolo[4,5-b]pyridines and pyrano[2,3-d]pyrimidine derivatives, which have shown potential in drug development for diseases like cancer .
Anticancer Activity
Thiazole derivatives, including those derived from 4-methylthiazol-2(3H)-one, have been evaluated for their anticancer properties. Some synthesized compounds have demonstrated efficacy against breast cancer cell lines, suggesting their potential as therapeutic agents . The structural motif of thiazole is present in many natural products, which supports the ongoing research into its anticancer applications.
Corrosion Inhibition
The derivatives of 4-methylthiazol-2(3H)-one have been studied for their application as corrosion inhibitors. These compounds can protect metals like C38 steel from corrosion, particularly in acidic environments such as 1M HCl. Their effectiveness has been confirmed through weight loss, electrochemical measurements, and XPS studies . This application is crucial in industrial settings where metal preservation is essential.
Biological Properties
Thiazole derivatives exhibit a wide range of biological properties. They have been found to possess antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities . This makes 4-methylthiazol-2(3H)-one an important compound for the development of new drugs with these properties.
Pain Therapy Drugs
Compounds synthesized from 4-methylthiazol-2(3H)-one are involved in the development of pain therapy drugs. They act as fibrinogenic receptor antagonists with antithrombotic activity, which is beneficial in treating conditions associated with pain and inflammation .
Drug Development Against Obesity and Hyperlipidemia
Pyrano[2,3-d]thiazoles, which can be synthesized from 4-methylthiazol-2(3H)-one, show promise in drug development against obesity and hyperlipidemia. These diseases are major health concerns, and the development of effective treatments is of high interest in the pharmaceutical industry .
Mechanism of Action
Target of Action
4-Methylthiazol-2(3H)-one, also known as 4-Methyl-1,3-thiazol-2(3H)-one or 4-methyl-3H-1,3-thiazol-2-one, is a compound that has been found to have a wide range of targets. It has been shown to interact with various receptors and enzymes, playing a significant role in numerous biological processes .
Mode of Action
The interaction of 4-Methylthiazol-2(3H)-one with its targets results in a variety of changes. For instance, it has been found to inhibit the aggregation factor of human platelets , act as an antagonist against UDP-N-acetylmuramate/l-alanine ligase , and serve as a corrosion inhibitor .
Biochemical Pathways
4-Methylthiazol-2(3H)-one affects several biochemical pathways. It has been found to inhibit urokinase , a key enzyme in the plasminogen activation pathway, which plays a crucial role in fibrinolysis. It also inhibits bacterial DNA gyrase B , an enzyme involved in DNA replication.
Pharmacokinetics
Its molecular properties suggest that it may have good bioavailability .
Result of Action
The action of 4-Methylthiazol-2(3H)-one at the molecular and cellular level results in a variety of effects. For instance, it has been found to have antitumor activity against a breast cancer cell line . It also acts as a corrosion inhibitor, forming a protective film on the steel surface .
Action Environment
The action, efficacy, and stability of 4-Methylthiazol-2(3H)-one can be influenced by various environmental factors. For example, its corrosion inhibition efficiency increases with an increase in concentration
properties
IUPAC Name |
4-methyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NOS/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEVDFFLOPFGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277848 | |
| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3-thiazol-2(3H)-one | |
CAS RN |
32497-10-2 | |
| Record name | 32497-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-2,3-dihydro-1,3-thiazol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)




![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)


